Synthesis Yield: Hofmann Elimination vs. Direct Chlorination for Dichloro-[2,2]-paracyclophane
The Hofmann elimination process described in US Patent 5,679,874 provides a reproducible and high-yield synthetic route for Dichloro-[2,2]-paracyclophane, offering a quantifiable advantage over direct chlorination methods, which often produce complex mixtures and lower yields of the desired dichloro isomer [1]. The patented process achieves a crude yield of up to 95.7% and a purified yield of up to 82.6% [2].
| Evidence Dimension | Synthetic Yield (Purified Product) |
|---|---|
| Target Compound Data | 82.6% |
| Comparator Or Baseline | Direct chlorination of [2,2]paracyclophane (US 3,221,068) - Reported yields are often for mixed halogenated products; the specific yield for the pure dichloro isomer is typically lower and requires extensive purification [3]. |
| Quantified Difference | The Hofmann elimination process provides a defined, high-yield pathway to the specific dichloro isomer, whereas direct chlorination yields a mixture of mono-, di-, tri-, and higher chlorinated products, requiring separation and reducing the effective yield of the desired compound [3]. |
| Conditions | Hofmann elimination of 2(3)-chloro-p-methylbenzyltrimethylammonium hydroxide in the presence of dioxane and an aqueous alkali metal hydroxide solution (US 5,679,874, Example 2) [2]. |
Why This Matters
Higher and more reproducible synthetic yields translate directly to lower cost-of-goods and a more reliable supply chain for industrial-scale procurement.
- [1] US Patent 5,679,874. (1997). Process for the preparation of dichloro-(2,2)-paracyclophane. View Source
- [2] US Patent 5,679,874. (1997). Example 2: 13.2 g of crude product (yield 95.7%) and 11.4 g of product (yield 82.6%) were obtained. View Source
- [3] US Patent 4,849,559. (1989). Process for the preparation of dichloro-[2,2]paracyclophane. (Background discussion of direct chlorination drawbacks). View Source
